molecular formula C7H10N4O B13859482 3-Amino-6-ethylpyrazine-2-carboxamide

3-Amino-6-ethylpyrazine-2-carboxamide

Cat. No.: B13859482
M. Wt: 166.18 g/mol
InChI Key: RQCZUFVUJBOACK-UHFFFAOYSA-N
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Description

3-Amino-6-ethylpyrazine-2-carboxamide is a chemical intermediate based on the privileged 3-aminopyrazine-2-carboxamide scaffold, a structure of significant interest in medicinal chemistry and drug discovery. This compound is designed for research applications and is not for diagnostic or therapeutic use. The core 3-aminopyrazine-2-carboxamide structure is recognized as a key pharmacophore in the development of novel therapeutics. Specifically, derivatives of this scaffold have been designed and synthesized as novel FGFR (Fibroblast Growth Factor Receptor) inhibitors , with demonstrated favorable in vitro activity and potential as anti-cancer agents . The ethyl substituent at the 6-position can be strategically utilized to modulate the compound's lipophilicity and steric profile, which are critical factors for optimizing target binding and cellular activity . Furthermore, structurally related 3-aminopyrazine-2-carboxamides have shown promising in vitro antimicrobial and antimycobacterial activity . Research indicates that varying the substituents on the carboxamide moiety can significantly influence the compound's efficacy against strains such as Mycobacterium tuberculosis and various fungi, establishing a clear structure-activity relationship (SAR) . The presence of the free amino group at the 3-position of the pyrazine ring is a common feature in these bioactive molecules, enabling further chemical derivatization or participation in key molecular interactions. Researchers can employ this compound as a versatile building block for the synthesis of more complex molecules, particularly in the exploration of new FGFR inhibitors for oncology research or in the development of new anti-infective agents to address drug-resistant pathogens.

Properties

Molecular Formula

C7H10N4O

Molecular Weight

166.18 g/mol

IUPAC Name

3-amino-6-ethylpyrazine-2-carboxamide

InChI

InChI=1S/C7H10N4O/c1-2-4-3-10-6(8)5(11-4)7(9)12/h3H,2H2,1H3,(H2,8,10)(H2,9,12)

InChI Key

RQCZUFVUJBOACK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(C(=N1)C(=O)N)N

Origin of Product

United States

Preparation Methods

Pyrazine Ring Formation and Substitution Strategies

  • Condensation of Dicarbonyl Compounds with Diamines:
    The pyrazine core is commonly synthesized by condensing suitable diketones or α-dicarbonyl compounds with diamines under acidic or basic catalysis. This step forms the heterocyclic ring structure essential for further functionalization.

  • Introduction of the Ethyl Group at the 6-Position:
    Alkylation reactions are employed to introduce the ethyl substituent on the pyrazine ring. This can be achieved by using ethyl halides or via selective reduction and alkylation of precursor intermediates.

Amino and Carboxamide Group Installation

  • Amination Reactions:
    The amino group at the 3-position is introduced through nucleophilic substitution or reductive amination of halogenated pyrazine intermediates. Aminodehalogenation under microwave-assisted conditions has been reported to efficiently yield 3-amino substituted pyrazine carboxamides.

  • Carboxamide Formation:
    The carboxamide group at the 2-position is typically introduced by hydrolysis of nitrile precursors followed by conversion to acyl chlorides and subsequent aminolysis with ammonia or amines.

Example Synthetic Route Summary

Step Reaction Type Reagents/Conditions Outcome
1 Pyrazine ring formation Condensation of diketones with diamines Pyrazine core intermediate
2 Alkylation Ethyl halide, base 6-Ethyl substituted pyrazine
3 Hydrolysis and acyl chloride formation Hydrolysis (NaOH), SOCl2 or oxalyl chloride 2-Carboxylic acid to acyl chloride
4 Aminolysis Ammonia or amine 2-Carboxamide formation
5 Aminodehalogenation or substitution Microwave-assisted amination 3-Amino group introduction

Advanced and Alternative Synthetic Approaches

Microwave-Assisted Synthesis

Microwave irradiation has been effectively used to accelerate aminodehalogenation reactions for preparing 3-amino substituted pyrazine carboxamides, improving yields and reducing reaction times. This technique can be adapted for this compound synthesis.

Industrial and Large-Scale Production Considerations

  • Continuous Flow Reactors:
    Industrial synthesis often employs continuous flow reactors to optimize reaction parameters such as temperature, pressure, and reagent mixing, enhancing yield and purity for compounds like this compound.

  • Catalyst Selection and Process Optimization:
    Use of robust catalysts and high-throughput screening allows for efficient scale-up, minimizing by-products and maximizing the selectivity of ethyl group introduction and amination steps.

Research Data Summary Table

Preparation Aspect Method/Condition Yield (%) Notes References
Pyrazine ring formation Condensation of diketone + diamine 60-80 Acidic/basic catalysis
Ethyl group introduction Alkylation with ethyl halide 70-90 Base-mediated, selective alkylation
Carboxamide formation Hydrolysis + acyl chloride + aminolysis 41-98 Hydrolysis of nitrile precursors, aminolysis
Amino group introduction Microwave-assisted aminodehalogenation 60-85 Efficient and rapid substitution
Chemoenzymatic synthesis Enzymatic conversion of L-threonine N/A Potential for green synthesis, not yet industrial

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-ethylpyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxamide group can be reduced to form the corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted pyrazine derivatives.

Scientific Research Applications

3-Amino-6-ethylpyrazine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-6-ethylpyrazine-2-carboxamide involves its interaction with various molecular targets. For instance, it can inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . In cancer research, it may inhibit specific signaling pathways, thereby reducing the proliferation of cancer cells . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

3-Amino-5,6-dimethylpyrazine-2-carboxamide

  • Structure : Methyl groups at positions 5 and 6 instead of ethyl.
  • Impact : Increased steric hindrance due to methyl groups reduces electrophilic substitution reactivity compared to the ethyl derivative. This compound shows moderate antimicrobial activity but lower solubility in polar solvents .
  • Synthesis: Prepared via nitration followed by reductive amination, differing from the ethyl derivative’s amino-dehalogenation route .

3-Amino-6-iodopyrazine-2-carboxamide

  • Structure : Iodo substituent at position 5.
  • Impact : The iodine atom enhances electrophilicity, making this compound more reactive in cross-coupling reactions. However, it poses higher toxicity risks, requiring stringent safety protocols (e.g., respiratory protection during handling) .
  • Applications : Used as a precursor in radiopharmaceuticals due to iodine’s isotopic versatility .

3-Amino-N-methylpyrazine-2-carboxamide

  • Structure : N-methylation of the carboxamide group.
  • Impact : Methylation improves metabolic stability and oral bioavailability. This derivative exhibits enhanced pharmacokinetic profiles in preclinical studies, making it a candidate for CNS-targeting drugs .

Structural and Physicochemical Properties

Compound Name Substituents Molecular Weight (g/mol) LogP<sup>a</sup> Key Applications
This compound 3-NH₂, 6-C₂H₅, 2-CONH₂ 180.20 0.85 Antimicrobial research
3-Amino-5,6-dimethylpyrazine-2-carboxamide 3-NH₂, 5/6-CH₃, 2-CONH₂ 180.19 1.12 Enzyme inhibition studies
3-Amino-6-iodopyrazine-2-carboxamide 3-NH₂, 6-I, 2-CONH₂ 293.04 1.98 Radiopharmaceuticals
3-Amino-N-methylpyrazine-2-carboxamide 3-NH₂, 2-CONHCH₃ 152.15 0.45 CNS drug development

<sup>a</sup> LogP values estimated using AutoDock Vina scoring parameters .

Q & A

Q. Table 1: Comparison of Synthetic Approaches

MethodReagents/ConditionsYieldKey StepReference
T3P CouplingT3P, ethyl pyrazine, amines, RT~75%*Amide bond formation
BrominationNBS, DMF, 0°C → RT41%Bromine substitution

*Yield inferred from analogous reactions in .

Basic: Which analytical techniques are essential for characterizing this compound, and how are they applied?

Answer:
Critical techniques include:

  • HPLC : Assesses purity (>95%) using a C18 column with a gradient of 0.1% trifluoroacetic acid (TFA) in water/acetonitrile .
  • NMR : Confirms structure via characteristic shifts (e.g., ethyl CH3 at δ 2.4 ppm, pyrazine protons at δ 8.1 ppm) .
  • Mass Spectrometry : Verifies molecular weight (e.g., m/z 208.1 [M+H]+) and fragmentation patterns .

Q. Table 2: Analytical Parameters

TechniquePurposeCritical ParametersReference
HPLCPurity assessmentC18 column, 0.1% TFA gradient
1H NMRStructural confirmationδ 6.2–6.5 ppm (amino protons)

Advanced: How can researchers address discrepancies in reported biological activities of this compound derivatives?

Answer:
Contradictions in antimicrobial activity often stem from variations in assay conditions (e.g., bacterial strains, MIC protocols). To resolve these:

Standardize assays using CLSI guidelines and include positive controls (e.g., ciprofloxacin for bacterial studies) .

Conduct enzyme inhibition studies (e.g., IC50 determination against DNA gyrase) to link activity to specific targets .

Synthesize derivatives with controlled substituents (e.g., halogen vs. alkyl groups) to isolate structure-activity relationships .

Advanced: What computational approaches optimize the docking of this compound into enzymatic targets?

Answer:
AutoDock Vina is recommended for docking studies due to its speed and accuracy. Key parameters:

  • Grid Box Size : 25 Å to accommodate ligand flexibility.
  • Exhaustiveness : 32 for thorough sampling.
  • Validation via molecular dynamics (MD) simulations (e.g., 100 ns trajectories in GROMACS) assesses binding stability .

Q. Table 3: Docking Parameters

ParameterValue/RationaleReference
Scoring FunctionAutoDock Vina’s hybrid function
MultithreadingEnabled for computational efficiency

Advanced: How to troubleshoot low yields in the nitration of pyrazine carboxamide precursors?

Answer:
Low yields arise from poor electrophilic substitution on the pyrazine ring. Mitigation strategies:

Pre-activation : Protonate the ring with H2SO4 to enhance electron deficiency .

Optimize stoichiometry : Use KNO3:H2SO4 in a 1:3 ratio for efficient nitronium ion generation.

Control temperature : Gradual warming (0°C → 25°C) minimizes side reactions .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and goggles.
  • Ventilation : Perform reactions in a fume hood to avoid inhalation.
  • First Aid : Rinse eyes with water for 15 minutes upon exposure; seek medical help for ingestion .
  • Storage : Keep at 2–8°C under nitrogen to prevent degradation .

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